50-Fold Enhancement in Aqueous Solubility Through BCP Replacement of a Phenyl Ring
Replacement of a para-substituted phenyl ring with the BCP cage in small-molecule scaffolds improves aqueous solubility by at least 50-fold. This effect, quantified in multiple chemical series, is a direct consequence of the increased three-dimensionality and reduced aromaticity of the BCP core relative to a planar phenyl group [1]. The target compound, bearing the BCP moiety directly at the α-carbon, retains this solubility advantage compared to aromatic amino acid analogs like phenylalanine derivatives.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥50-fold improvement in aqueous solubility vs. phenyl-containing analog |
| Comparator Or Baseline | 1,4-disubstituted phenyl ring |
| Quantified Difference | ≥50-fold increase |
| Conditions | Parallel artificial membrane permeability assay (PAMPA) and shake-flask solubility measurements in multiple chemical series [1] |
Why This Matters
Solubility-limited absorption is a major cause of drug candidate attrition; a 50-fold solubility increase directly expands the developable chemical space.
- [1] Auberson, Y. P., et al. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem 2017, 12, 590-598. View Source
